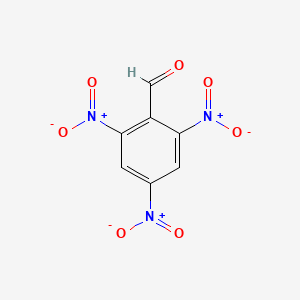

2,4,6-Trinitrobenzaldehyde

描述

Historical Context of Nitrated Aromatic Aldehydes in Chemical Research

The investigation of nitrated aromatic aldehydes is intrinsically linked to the broader history of aromatic chemistry and the development of nitration techniques. The introduction of nitro groups onto an aromatic ring, a process that gained prominence in the 19th century, was found to profoundly alter the reactivity and properties of the parent molecule. Early research into nitrated aromatic compounds was largely propelled by the discovery of their energetic properties, with 2,4,6-trinitrotoluene (B92697) (TNT) becoming a benchmark explosive. arkat-usa.org

The synthesis and study of nitrated aromatic aldehydes followed as a natural progression, with chemists exploring the interplay between the electron-withdrawing nitro groups and the reactive aldehyde functionality. These compounds were recognized not only for their potential energetic characteristics but also as valuable intermediates in organic synthesis. The presence of the aldehyde group offered a synthetic handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Research in this area aimed to understand how the strong deactivating effect of the nitro groups influenced the typical reactions of the aldehyde and the aromatic ring.

Significance of 2,4,6-Trinitrobenzaldehyde as a Research Target Compound

This compound holds a specific and important place within the family of nitrated aromatic aldehydes. Its significance as a research target stems from several key aspects:

A Precursor to Novel Energetic Materials: TNBA serves as a crucial starting material for the synthesis of a range of other energetic compounds. at.ua Its aldehyde group can be readily converted into various other functionalities, leading to the formation of derivatives with tailored explosive properties. For instance, it can be used to synthesize hydrazones and other high-nitrogen content materials. thieme-connect.com

A Model for Studying Reactivity: The highly electron-deficient nature of the aromatic ring in TNBA, due to the presence of three powerful nitro groups, makes it an excellent model compound for studying nucleophilic aromatic substitution reactions. arkat-usa.org The aldehyde group's reactivity is also significantly modulated by the electronic effects of the nitro groups, providing a platform to investigate fundamental principles of organic chemistry.

Intermediate in TNT Degradation: Research has shown that this compound can be a product of the photodegradation of TNT. This has implications for environmental science and the study of the fate of explosives in the environment.

Scope and Research Trajectories for this compound

Current and future research on this compound is focused on several key trajectories:

Development of Advanced Energetic Materials: A primary driver of TNBA research remains its use as a synthon for new energetic materials with improved performance and safety characteristics. at.ua This includes the synthesis of thermally stable explosives and propellants.

Synthesis of Heterocyclic Compounds: The reactivity of TNBA is being exploited in the synthesis of various heterocyclic compounds. arkat-usa.org These structures are of interest not only in materials science but also in medicinal chemistry. For example, it is a precursor for the synthesis of 2-R-4,6-dinitro-2H-indazoles. thieme-connect.com

Mechanistic Studies: Detailed mechanistic studies of reactions involving TNBA continue to be an active area of research. This includes kinetic and equilibrium studies of its reactions with various nucleophiles to better understand the factors controlling its reactivity. cdnsciencepub.com

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application and study in chemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃N₃O₇ | nih.gov |

| Molecular Weight | 241.11 g/mol | nih.gov |

| Melting Point | 119 °C | |

| Density | 1.8304 g/cm³ | |

| Appearance | Solid | |

| CAS Number | 606-34-8 | nih.gov |

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of TNBA exhibits characteristic absorption bands that confirm its functional groups. A strong stretching vibration for the carbonyl group (C=O) is typically observed around 1696-1700 cm⁻¹. libretexts.org The presence of the nitro groups gives rise to strong asymmetric and symmetric stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of TNBA. The aromatic protons typically appear as a singlet at approximately 8.85 ppm, shifted downfield due to the strong electron-withdrawing effect of the three nitro groups. rsc.org The aldehyde proton also gives a characteristic signal.

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of TNBA. The mass spectrum shows a molecular ion peak at m/z 241. Fragmentation patterns often involve the loss of nitro groups (NO₂).

Synthesis and Reactivity of this compound

The synthesis and chemical reactivity of this compound are central to its role in chemical research.

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from 2,4,6-trinitrotoluene (TNT).

Oxidation of TNT: One common method involves the direct oxidation of the methyl group of TNT. A study demonstrated the synthesis of TNBA through the oxidation of TNT using ozone-oxygen mixtures, achieving yields of up to 68%.

From an Imine Precursor: An alternative pathway involves the reaction of TNT with p-nitroso-N,N-dimethylaniline to form an intermediate imine. This imine is then subjected to base hydrolysis to yield this compound. arkat-usa.org

Photodegradation of TNT: Exposure of aqueous solutions of TNT to UV light can also lead to the formation of TNBA as a byproduct.

Table 2: Synthetic Routes to this compound

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| 2,4,6-Trinitrotoluene (TNT) | Ozone-oxygen mixtures | This compound | |

| 2,4,6-Trinitrotoluene (TNT) | 1. p-Nitroso-N,N-dimethylaniline2. Base hydrolysis | This compound | arkat-usa.org |

| 2,4,6-Trinitrotoluene (TNT) | UV light (>280 nm) in aqueous solution | This compound |

Reactivity of this compound

The reactivity of TNBA is dominated by the interplay between the aldehyde group and the three electron-withdrawing nitro groups.

Reactivity of the Aldehyde Group: The aldehyde group undergoes typical reactions such as oxidation to form 2,4,6-trinitrobenzoic acid and condensation reactions with amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. thieme-connect.com These reactions are fundamental to its use as a building block in organic synthesis.

Reactivity of the Aromatic Ring: The strong electron-withdrawing nature of the three nitro groups makes the benzene (B151609) ring highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles onto the aromatic ring, leading to a wide range of derivatives. arkat-usa.org

Reaction with Sulfite (B76179) Ions: In aqueous solutions, this compound reacts with sulfite ions to form σ-complexes. cdnsciencepub.com

Derivatives of this compound and Their Applications

The ability to readily derivatize this compound has led to the synthesis of numerous compounds with diverse applications.

Table 3: Selected Derivatives of this compound and Their Applications

| Derivative Class | Example | Synthetic Application | Reference(s) |

| Oximes | This compound oxime | Intermediate in nitrile synthesis, studies of elimination reactions | nih.govscispace.com |

| Hydrazones | This compound hydrazones | Precursors to energetic materials and heterocyclic compounds | thieme-connect.com |

| Imines (Schiff Bases) | N-(2,4,6-trinitrobenzylidene)anilines | Intermediates in the synthesis of dinitroindazoles | thieme-connect.com |

| Nitriles | 2,4,6-Trinitrobenzonitrile | Studied for its energetic properties | researchgate.net |

Synthesis of Energetic Materials: As previously mentioned, derivatives such as hydrazones are key precursors in the synthesis of novel energetic compounds. at.uathieme-connect.com The reaction of TNBA with various amines and hydrazines allows for the introduction of nitrogen-rich functionalities, which can enhance the energetic output of the resulting molecules.

Synthesis of Heterocyclic Compounds: The cyclization of TNBA derivatives is a powerful strategy for constructing a variety of heterocyclic systems. For example, the thermolysis of azides derived from TNBA imines leads to the formation of 2-R-4,6-dinitro-2H-indazoles. thieme-connect.com

Probes for Mechanistic Studies: Derivatives of TNBA, such as its O-aryloximes, have been used as substrates to study the mechanisms of elimination reactions, providing insights into the factors that govern these fundamental processes. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2,4,6-trinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFUMAYINFTNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060550 | |

| Record name | Benzaldehyde, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-34-8 | |

| Record name | 2,4,6-Trinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,4,6-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TNBAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Derivatization Chemistry of 2,4,6 Trinitrobenzaldehyde

Fundamental Reaction Pathways of 2,4,6-Trinitrobenzaldehyde

The fundamental reactivity of this compound is characterized by a highly electron-deficient aromatic ring and an activated aldehyde group. This electronic profile makes the molecule susceptible to specific reaction pathways that are less common in unsubstituted or electron-rich benzaldehydes.

The reaction landscape of the aromatic ring in this compound is heavily skewed away from electrophilic substitution and strongly towards nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is severely deactivated by the three nitro groups (-NO₂). These groups are powerful electron-withdrawing substituents, acting through both inductive (-I) and resonance (-M) effects. They pull electron density from the π-system of the ring, making it a very poor nucleophile. masterorganicchemistry.com Consequently, the molecule is highly resistant to standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation, which require an electron-rich aromatic system to attack an electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the ring makes this compound and its derivatives highly susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.orgchemistrysteps.com This type of reaction is facilitated by electron-withdrawing groups that can stabilize the intermediate anionic σ-complex, often called a Meisenheimer complex. chemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized onto the ortho and para nitro groups. libretexts.orgchemistrysteps.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

While this compound itself lacks a typical leaving group for SNAr, its derivatives, such as 2,4,6-trinitrobenzyl halides, readily undergo these reactions. rsc.org The powerful stabilizing effect of the three nitro groups makes the SNAr pathway particularly favorable. libretexts.org

The aldehyde functional group (-CHO) in this compound is significantly activated towards nucleophilic attack. The strong electron-withdrawing nature of the trinitrophenyl ring enhances the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile compared to the carbonyl carbon in unsubstituted benzaldehyde (B42025). libretexts.org

This heightened electrophilicity accelerates reactions involving the addition of nucleophiles to the carbonyl group. This includes the formation of hydrates, hemiacetals, and, most notably, condensation products with nitrogen-based nucleophiles. libretexts.org The analogous compound, 2,4,6-trinitrotoluene (B92697) (TNT), demonstrates a related effect where the nitro groups activate the methyl protons, facilitating their removal by a base to form a stabilized carbanion. quora.com This principle of electronic activation extends to the adjacent aldehyde group in this compound, making it a prime site for chemical modification.

Synthesis of Novel Derivatives from this compound

The activated aldehyde group serves as a versatile handle for synthesizing a wide array of derivatives through condensation, imine formation, and subsequent cyclization reactions.

This compound readily undergoes condensation reactions with various primary nitrogen-containing compounds. These reactions typically involve the nucleophilic addition of the nitrogen atom to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

With Hydroxylamine (B1172632): Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime, (E)-2,4,6-trinitrobenzaldoxime. This derivative has been synthesized and used as a precursor for further mechanistic studies. scispace.com

With Hydrazines: It reacts with hydrazine (B178648) (NH₂-NH₂) and substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), to form stable, often crystalline, hydrazones. libretexts.orgresearchgate.net These reactions are classic derivatization methods for aldehydes. researchgate.net

With Amines: Primary amines react to form imines (Schiff bases), as detailed in the next section. Condensation with certain amines, like 4-amino-3,5-dimethyl-1,2,4-triazole, can also lead to the formation of stable hemiaminal intermediates under neutral conditions before dehydration occurs. mdpi.comresearchgate.net

| Reactant | Product Type | General Structure of Product |

| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |

| Hydrazine (R-NH-NH₂) | Hydrazone | Ar-CH=N-NH-R |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CH=N-R |

Ar represents the 2,4,6-trinitrophenyl group.

The reaction of this compound with primary amines is a cornerstone of its derivatization chemistry, leading to the formation of azomethines, also known as imines or Schiff bases. researchgate.net These compounds contain a carbon-nitrogen double bond (-CH=N-). The general synthesis involves condensing the aldehyde with a primary amine, often with acid catalysis and removal of water to drive the equilibrium toward the product. biointerfaceresearch.com

The formation of azomethines is a versatile method for introducing a wide variety of substituents (R-groups from the amine R-NH₂) into a molecule derived from this compound. These derivatives are of interest in materials science and medicinal chemistry due to their conjugated systems. researchgate.netnih.gov

General Reaction for Azomethine Formation: C₇H₃N₃O₇ (aldehyde) + R-NH₂ (amine) ⇌ C₇H₂(N₃O₆)-CH=N-R (azomethine) + H₂O

The derivatives of this compound, particularly its condensation products, are valuable precursors for the synthesis of complex heterocyclic systems.

[3+2] Cycloadditions: Azomethine imines, which can be generated from the condensation of aldehydes with certain hydrazines, are 1,3-dipoles. These intermediates can undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes and alkynes to form five-membered heterocyclic rings such as pyrazolidines and pyrazolines. researchgate.netmdpi.com This provides a stereoselective route to complex nitrogen-containing heterocycles. mdpi.com

Cyclocondensation Reactions: this compound can react with molecules containing two nucleophilic sites to form heterocyclic rings through cyclocondensation. For instance, reaction with hydrazines and β-ketoesters can lead to the formation of pyrazole (B372694) derivatives. beilstein-journals.org

Intramolecular Cyclization: Derivatives formed from this compound can undergo intramolecular cyclization. An analogy is seen with derivatives of 2,4,6-trinitrotoluene, where condensation with aldehydes can yield products that subsequently cyclize to form dihydrobenzo[b]furans or indoles. researchgate.net This suggests that appropriately substituted imine or enamine derivatives of this compound could be precursors for similar fused heterocyclic systems.

| Reaction Type | Precursor from this compound | Heterocyclic Product |

| [3+2] Cycloaddition | Azomethine imine | Pyrazolidine, Pyrazoline |

| Cyclocondensation | Aldehyde | Pyrazole |

| Intramolecular Cyclization | Substituted Ethene/Imine | Dihydrobenzofuran, Indole |

Mechanistic Elucidation of this compound Derivatization Reactions

The derivatization reactions of this compound have been a subject of detailed mechanistic studies to understand the influence of the strongly electron-withdrawing nitro groups on the reactivity of the aldehyde functional group. These investigations have provided valuable insights into reaction kinetics and the nature of transient intermediates.

Kinetic Studies of Derivatization Processes

Kinetic studies have been instrumental in elucidating the mechanisms of derivatization reactions involving this compound and its derivatives. One notable study focused on the nitrile-forming elimination reactions of (E)-2,4,6-trinitrobenzaldehyde O-benzoyloximes when promoted by secondary amines (R2NH) in acetonitrile (B52724) (MeCN). scispace.com The research revealed that the presence of the 2,4,6-trinitrophenyl group significantly enhances the reaction rate. scispace.com

The kinetic data also showed a decrease in the Brönsted β and |βlg| values, indicating a transition state that is more reactant-like. scispace.com This shift is consistent with the enhanced stabilization of the intermediate carbanion by the 2,4,6-trinitrophenyl group. scispace.com The study represents the first documented instance of a nitrile-forming elimination reaction proceeding through the (E1cb)irr mechanism in acetonitrile, underscoring the potent activating effect of the 2,4,6-trinitrophenyl moiety. scispace.com

In a different study, the interaction of this compound with sulfite (B76179) ions in an aqueous solution was investigated. researchgate.net Kinetic and equilibrium studies of this reaction demonstrated the formation of a 1:1 σ-complex, particularly at low sulfite concentrations. researchgate.net

Identification of Reaction Intermediates

The identification of transient species is crucial for a complete understanding of reaction mechanisms. In the derivatization of this compound, spectroscopic techniques have been pivotal in characterizing reaction intermediates.

In the reaction of (E)-2,4,6-trinitrobenzaldehyde O-benzoyloximes with secondary amines, the proposed (E1cb)irr mechanism involves the formation of a carbanionic intermediate. scispace.com While this intermediate was not directly observed, its presence is strongly supported by the kinetic data, including the significant rate increase and the shift in the transition state structure upon introducing the 2,4,6-trinitrophenyl group, which is known to stabilize negative charges. scispace.com The final product of this elimination reaction was identified as 2,4,6-trinitrobenzonitrile, which was obtained in a 93% yield. scispace.com

More direct evidence for the formation of reaction intermediates comes from the study of the interaction between this compound and the sulfite ion. researchgate.net Using proton magnetic resonance (PMR) studies, researchers were able to identify the structure of the resulting σ-complex. researchgate.net The formation of such stable intermediates, often referred to as Meisenheimer complexes, is a characteristic feature of the reactions of electron-deficient aromatic compounds with nucleophiles.

Computational Chemistry and Theoretical Investigations of 2,4,6 Trinitrobenzaldehyde

Density Functional Theory (DFT) Applications in 2,4,6-Trinitrobenzaldehyde Research

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a variety of investigations into the molecular properties of nitroaromatic compounds. DFT calculations are instrumental in predicting the geometric and electronic properties that govern the sensitivity and stability of molecules like this compound.

DFT calculations are employed to model the electronic landscape of a molecule. A key application is the generation of the Molecular Electrostatic Potential (MEP) surface, which maps the charge distribution and helps identify reactive sites. The MEP surface uses a color gradient to visualize electron density, where red regions indicate negative electrostatic potential (high electron density), often near electronegative atoms like oxygen, and are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential (low electron density), indicating sites prone to nucleophilic attack.

For nitroaromatic compounds, large negative potential regions are typically found near the nitro groups, suggesting these are primary sites for reaction initiation. The analysis of the electron density ρ(r) and its Laplacian ∇²ρ(r) at bond critical points (BCPs) provides further insight. A low negative value of the Laplacian indicates that the charge in a bond is significantly depleted, often corresponding to weaker, more reactive bonds. While specific values for this compound are not detailed in available literature, this methodology is standard for evaluating similar energetic molecules.

A central goal in the computational study of energetic materials is to identify the "trigger linkage"—the weakest bond that is likely to break first during decomposition. This is often achieved by calculating the Bond Dissociation Energy (BDE), which is the energy required to break a specific bond homolytically. A lower BDE indicates a weaker bond and a potential initiation site for decomposition.

In many energetic C-nitro compounds, the C-NO₂ bond is considered the primary trigger linkage. acs.org However, for this compound, theoretical calculations have identified a different bond as the most probable initiation point. researchgate.net While the C-N bonds are recognized as potential trigger bonds, DFT calculations predict that the C-C bond connecting the aromatic ring to the aldehyde group is the weakest in the molecule. researchgate.net This finding is crucial for understanding the specific decomposition pathway of this compound compared to other nitroaromatics like TNT, where the C-NO₂ bond is the focus.

| Bond Type | Relative Strength (Based on DFT Calculations) | Role in Decomposition |

|---|---|---|

| Aryl C-C (Aldehyde) | Weakest | Predicted primary trigger bond for decomposition initiation researchgate.net |

| Aryl C-N (Nitro) | Stronger than C-C (Aldehyde) | Common trigger bond in many nitroaromatic compounds researchgate.net |

The arrangement of molecules in the solid state, or crystal packing, significantly influences the properties of an energetic material, including its sensitivity. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org This method maps the electron distribution of a molecule in relation to its neighbors, generating a unique surface where different colors and patterns highlight specific types of close contacts.

Accompanying 2D fingerprint plots provide a quantitative summary of these interactions, showing the proportion of different contacts, such as hydrogen bonds (O···H), van der Waals forces (H···H), and π-π stacking interactions. scirp.orgnih.gov For instance, a high prevalence of red dots on the Hirshfeld surface that point out of the molecular plane is often characteristic of more sensitive materials, as it indicates close contacts that are not part of a stabilized layer. researchgate.net Analysis of these interactions is essential for building a complete picture of the structure-property relationships of this compound. acs.org

Molecular Dynamics Simulations for Behavior Prediction

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For energetic materials, MD simulations, particularly those based on quantum mechanical principles (often called DFT-MD), are invaluable for predicting the initial mechanisms of thermal decomposition. researchgate.net

By simulating the behavior of a crystal lattice under high temperatures, researchers can observe the sequence of bond-breaking and bond-forming events that constitute the initial stages of decomposition. nih.gov Studies on other energetic materials have shown that MD simulations can reveal complex reaction pathways, such as intermolecular hydrogen transfer or the unimolecular cleavage of NO₂ groups, and identify the primary decomposition products like H₂O, NO, or NO₂. researchgate.netnih.gov Although specific MD simulation data for this compound is not presently available in the literature, this methodology is a key component of modern computational research on energetic materials, providing insights into their dynamic behavior under extreme conditions that are difficult to obtain experimentally. semanticscholar.org

Advanced Spectroscopic Characterization in 2,4,6 Trinitrobenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,4,6-trinitrobenzaldehyde in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's constitution. libretexts.orgpdx.edu In ¹H NMR, the strong electron-withdrawing nature of the three nitro groups and the aldehyde group significantly deshields the aromatic protons. This results in a characteristic downfield chemical shift for these protons, which typically appear as a singlet due to the symmetrical substitution of the benzene (B151609) ring. The aldehyde proton also resonates at a distinct downfield position. udel.edu

Similarly, ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. pdx.edu The spectrum shows distinct signals for the carbonyl carbon of the aldehyde group, the carbon atoms bearing the nitro groups, and the carbon atoms bonded to hydrogen. The chemical shifts provide critical information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Click to view data

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ar-H (C3, C5) | ~9.0 - 9.2 | Singlet (s) |

| ¹H | -CHO | ~10.0 - 10.5 | Singlet (s) |

| ¹³C | -CHO | ~185 - 190 | |

| ¹³C | C1 | ~135 - 140 | |

| ¹³C | C2, C4, C6 | ~150 - 155 | |

| ¹³C | C3, C5 | ~125 - 130 |

While 1D NMR is often sufficient for the structural confirmation of this compound, multi-dimensional NMR techniques offer more profound insights, especially for the analysis of derivatives or reaction mixtures. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the aromatic proton signals directly with their attached carbon atoms (C3 and C5). Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy could establish long-range couplings, for instance, between the aldehyde proton and the aromatic carbons (C1, C2, C6), providing definitive confirmation of the connectivity within the molecule.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for analyzing this compound in its crystalline powder form. Unlike solution-state NMR, ssNMR provides information about the molecule's structure and packing in the solid phase. pdx.edu This is particularly relevant for energetic materials, where properties like sensitivity can be influenced by the crystalline environment (polymorphism). Solid-state ¹³C and ¹⁵N NMR can be used to study the local environment of each atom in the crystal lattice, detect different polymorphic forms, and investigate intermolecular interactions. pdx.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the vibrations of its constituent groups. libretexts.org The most prominent features include the carbonyl (C=O) stretch of the aldehyde, and the asymmetric and symmetric stretches of the three nitro (NO₂) groups. The positions of these bands confirm the presence of these functional groups and can be subtly influenced by the electronic effects within the aromatic ring.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the symmetric stretching vibration of the nitro groups and the "ring-breathing" modes of the trinitro-substituted benzene ring are typically very strong and characteristic in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Click to view data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium | Medium |

| Aldehyde C-H Stretch | -CHO | 2830 - 2695 | Medium, often two bands | Medium |

| Carbonyl C=O Stretch | -CHO | 1710 - 1685 | Strong | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1585 | Medium | Strong |

| Asymmetric NO₂ Stretch | -NO₂ | 1550 - 1530 | Very Strong | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1360 - 1340 | Very Strong | Very Strong |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. libretexts.org The electron ionization (EI) mass spectrum typically shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 241, corresponding to the molecular formula C₇H₃N₃O₇. nist.gov

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-related groups. Tandem mass spectrometry (MS/MS) can be employed to isolate a specific fragment ion and induce further fragmentation, allowing for a detailed elucidation of the molecule's structure and bond strengths. Key fragmentation steps include the loss of a hydrogen radical (M-1), a nitro group (M-46, loss of NO₂), and the formyl radical (M-29, loss of CHO).

Table 3: Proposed Key Fragment Ions in the Mass Spectrum of this compound

Click to view data

| m/z | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 241 | [C₇H₃N₃O₇]⁺ | Molecular Ion (M⁺) |

| 211 | [C₇H₃N₂O₆]⁺ | NO |

| 195 | [C₇H₃N₂O₅]⁺ | NO₂ |

| 165 | [C₇H₃NO₄]⁺ | NO₂, NO |

| 149 | [C₇H₃NO₃]⁺ | NO₂, NO₂ |

| 119 | [C₇H₃O₂]⁺ | NO₂, NO₂, NO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the this compound molecule. The spectrum is characterized by intense absorption bands in the UV region, which arise from π→π* transitions associated with the highly conjugated aromatic system. The presence of multiple strong electron-withdrawing nitro groups and the carbonyl group extends the conjugation and shifts the absorption maxima. Weaker n→π* transitions, originating from the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, may also be observed, often as shoulders on the more intense π→π* bands. The exact position and intensity of these absorptions are sensitive to the solvent environment.

Single Crystal X-ray Diffraction for Definitive Structural Determination of this compound Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound and its derivatives in the solid state. libretexts.orgwhitman.edu This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene ring and the geometry of the substituent groups. Furthermore, it reveals crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonds or π-π stacking. For energetic compounds, this crystallographic data is vital for calculating key parameters like crystal density and for understanding the relationship between molecular structure, crystal packing, and physical properties such as thermal stability and sensitivity. whitman.edu

Environmental Research and Degradation Pathways of 2,4,6 Trinitrobenzaldehyde

Photolytic Degradation Mechanisms and Transformation Products

2,4,6-Trinitrobenzaldehyde has been identified as a product of the phototransformation of TNT in aqueous environments. enviro.wiki The photolysis of TNT in natural waters, particularly under sunlight, can be rapid and leads to a variety of transformation products. enviro.wiki Munitions compounds containing nitroaromatic structures, such as TNT, are known to absorb light in the ultraviolet (UV) range, making them susceptible to photolytic degradation on soil surfaces and in surface water. enviro.wiki

The primary mechanism for the formation of this compound from TNT involves the photo-oxidation of the methyl group. Once formed, the aldehyde group itself can be susceptible to further photochemical reactions. General studies on the photolysis of benzaldehyde (B42025) suggest potential dissociation pathways that could include the formation of a benzoyl radical and a hydrogen atom, or a radical pair of a benzoyl radical and an α-hydroxybenzyl radical. beilstein-journals.org

In the context of TNT photolysis, this compound is one of several identified intermediates. enviro.wiki A comprehensive understanding of its environmental persistence requires acknowledging the complex mixture of compounds that are co-generated.

Table 1: Selected Photolysis Products of 2,4,6-Trinitrotoluene (B92697) (TNT) in Aqueous Systems

| Product Category | Compound Name |

|---|---|

| Oxidation Products | This compound |

| 2,4,6-Trinitrobenzyl alcohol | |

| 2,4,6-Trinitrobenzoic acid | |

| Denitration/Rearrangement | 1,3,5-Trinitrobenzene (B165232) (TNB) |

| 4,6-Dinitroanthranil | |

| 2,4,6-Trinitrobenzonitrile | |

| Reduction/Condensation | Azo and Azoxy compounds |

| Amino Derivatives | 2-Amino-4,6-dinitrobenzoic acid |

This table is based on reported products from TNT photolysis studies. enviro.wiki

Biotransformation and Biodegradation Studies

While specific studies focusing solely on the biotransformation of this compound are limited, its role as an intermediate in TNT metabolism provides a framework for its likely biological fate. The biodegradation of TNT can proceed through various pathways, including the oxidation of the methyl group, which directly involves the formation of aldehyde and carboxylic acid derivatives. nih.gov

Microbial degradation of TNT is a complex process involving multiple potential pathways, influenced by the microorganisms present and the environmental conditions (aerobic vs. anaerobic). One of the proposed aerobic pathways for TNT involves the oxidation of the methyl group. nih.gov This oxidative pathway is significant as it can lead to the formation of intermediates that are more amenable to ring cleavage by microbial enzymes.

The conversion of the methyl group of TNT to an aldehyde and subsequently to a carboxylic acid is a key step that can facilitate the removal of nitro groups from the aromatic ring. nih.gov This suggests that once this compound is formed, microorganisms capable of metabolizing aromatic aldehydes could potentially transform it further, likely by oxidizing the aldehyde group to a carboxyl group, forming 2,4,6-trinitrobenzoic acid.

Direct identification of metabolites from the exclusive biodegradation of this compound is not extensively documented. However, based on the established microbial metabolic pathways for aromatic compounds, the primary metabolite would logically be 2,4,6-trinitrobenzoic acid via oxidation. Further degradation would likely proceed through pathways established for other trinitroaromatic compounds, which can include the reduction of nitro groups to form amino derivatives or the complete mineralization of the compound. nih.gov

Chemical Transformation Pathways in Environmental Matrices

In environmental matrices such as soil and water, this compound is subject to various abiotic chemical transformations. Its fate is influenced by factors like pH, temperature, and the presence of other chemical species. As an intermediate of TNT degradation, its transformation is part of a larger network of reactions. dtic.mil

Like other nitroaromatics, this compound's chemical reactivity is dominated by the electron-withdrawing nature of its three nitro groups and the reactivity of the aldehyde functional group. It can interact with soil organic matter and may be subject to reduction reactions. uclouvain.be The transformation of TNT and its derivatives in soil can lead to the formation of both reduced amino-derivatives and oxidized products, which can then become covalently bound to soil humus, reducing their bioavailability. uclouvain.be

Development of Analytical Methodologies for Environmental Detection and Monitoring of this compound and its Degradation Products

Effective monitoring of this compound and its degradation products in environmental samples is crucial for assessing contamination and the efficacy of remediation efforts. While methods specifically optimized for this compound are not always detailed separately, the standard analytical procedures for munitions constituents are well-suited for its detection. nih.govresearchgate.net

The most common and robust methods for analyzing TNT and its transformation products, including this compound, are based on chromatography. nih.gov High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique due to its ability to separate complex mixtures of thermally labile and non-volatile compounds like many explosives and their derivatives. nih.gov Gas Chromatography (GC) is also employed, often with selective detectors like an Electron Capture Detector (ECD) for high sensitivity towards nitro-containing compounds, or coupled with Mass Spectrometry (MS) for definitive identification. researchgate.netcdc.gov Sample preparation for environmental matrices typically involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analytes before instrumental analysis. dss.go.th

Table 2: Common Analytical Techniques for Monitoring this compound and Related Compounds

| Analytical Technique | Detector | Common Matrix | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Water, Soil, Sediment | Robust, reliable, suitable for thermally labile compounds, widely used standard method. nih.gov |

| Gas Chromatography (GC) | Electron Capture (ECD) | Air, Water, Soil | High sensitivity for halogenated and nitroaromatic compounds. cdc.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Water, Soil | High selectivity and definitive compound identification. researchgate.netcdc.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (MS) | Water, Soil, Biological | Combines separation of HPLC with selectivity of MS for complex samples. nih.gov |

This table summarizes common methods used for the analysis of nitroaromatic compounds, which are applicable to this compound.

Synthetic Utility and Future Research Directions for 2,4,6 Trinitrobenzaldehyde

Synthetic Utility in Energetic Materials Development

2,4,6-Trinitrobenzaldehyde serves as a crucial precursor in the synthesis of advanced energetic materials, primarily due to the presence of the picryl (2,4,6-trinitrophenyl) moiety, a well-established energetic group. Its aldehyde functionality provides a reactive handle for constructing larger, more complex molecules with desirable explosive or propellant properties. Researchers have successfully utilized this compound to incorporate the picryl group into various molecular backbones, particularly those rich in nitrogen, to enhance density, detonation velocity, and thermal stability.

A significant area of research involves the condensation reaction of this compound with high-nitrogen content compounds. For instance, new energetic picryl derivatives have been synthesized through reactions with compounds containing hydrazine (B178648) groups. researchgate.net These reactions lead to the formation of energetic hydrazones, which are characterized by their high nitrogen content and thermal stability. The resulting compounds often exhibit decomposition temperatures well above 180°C, a critical parameter for thermally stable explosives. researchgate.net The synthesis of 2,4,6-trinitrobenzylideneamine derivatives is another pathway explored for creating novel energetic materials from this versatile aldehyde. bibliotekanauki.pl

The general synthetic approach involves the reaction of the aldehyde group with primary amine functionalities to form Schiff bases (imines), thereby linking the highly energetic picryl group to other energetic moieties. This strategy allows for the modular design of energetic materials where properties can be tuned by varying the amine-containing reactant.

Below is a table summarizing representative energetic compounds derived from this compound and their notable properties.

| Compound Class | Reactant Type | Key Properties of Derivatives |

| Picryl Hydrazones | High-nitrogen hydrazine compounds | Good thermal stabilities (Decomposition > 180°C) researchgate.net |

| 2,4,6-Trinitrobenzylideneamines | Various amine-containing compounds | Potential for high energy and tailored sensitivity bibliotekanauki.pl |

| Picryl-substituted heterocycles | Bifunctional amine/hydrazine compounds | High density, enhanced detonation performance |

Advancements in Organic Synthesis Utilizing this compound as a Synthon

In the context of retrosynthetic analysis, this compound is a valuable electrophilic synthon. The powerful electron-withdrawing nature of the three nitro groups renders the aldehyde carbon exceptionally electrophilic and susceptible to nucleophilic attack. This enhanced reactivity makes it a potent building block for forming carbon-carbon and carbon-nitrogen bonds in various organic syntheses.

Its utility is particularly evident in condensation reactions where it serves as the electrophilic partner. Reactions analogous to the Knoevenagel or aldol-type condensations are prime examples of its application. In these reactions, this compound can react with a wide range of compounds possessing active methylene (B1212753) groups (stabilized carbanions) or enolates. For example, the reaction between 2,4,6-trinitrotoluene (B92697) (TNT), which has an activated methyl group, and benzaldehyde (B42025) is a known condensation reaction. quora.com By extension, this compound is expected to be an even more reactive electrophile in similar transformations.

The general scheme for such a condensation is as follows:

2,4,6-(NO₂)₃C₆H₂CHO + Nu-CH₂-R → 2,4,6-(NO₂)₃C₆H₂CH=C(Nu)R + H₂O

(Where Nu-CH₂-R represents a generic nucleophile with an active methylene group)

This reactivity allows for the synthesis of complex molecules where the picryl group is strategically introduced. The products of these reactions, typically α,β-unsaturated systems, are themselves versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions. The use of this compound as a synthon facilitates the construction of molecules with significant electronic and functional properties, driven by the presence of the electron-deficient trinitrophenyl group.

Integration of this compound Chemistry with Green Chemistry Principles

The synthesis and handling of nitroaromatic compounds traditionally involve harsh conditions and hazardous reagents, such as strong acids and high temperatures, posing significant environmental and safety challenges. orgchemres.org In response, modern synthetic chemistry is increasingly integrating the principles of green chemistry to develop safer and more sustainable processes.

One notable advancement in the synthesis of nitroaromatics, including precursors like this compound, is the adoption of microreactor technology. A patented method describes the preparation of o-nitrobenzaldehyde using a microchannel reactor for a gas-liquid reaction involving ozone. chemicalbook.com This approach offers several green advantages over traditional batch processing:

Enhanced Safety: The small reaction volume within the microreactor minimizes the risk of thermal runaways, which is a major concern in exothermic nitration reactions.

Improved Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to precise temperature control, faster reaction times, and higher yields. chemicalbook.com

Reduced Waste: Such processes can be optimized to improve selectivity and reduce the formation of unwanted byproducts, aligning with the green chemistry principle of atom economy.

Furthermore, the broader field of nitro compound synthesis is exploring various eco-friendly methodologies that could be applied to this compound chemistry. These include the use of solid-supported reagents, microwave-assisted reactions to reduce energy consumption, and the use of alternative, less hazardous solvents or catalysts. researchgate.netmdpi.com For instance, developing catalytic systems that can achieve nitration or oxidation under milder conditions would significantly reduce the environmental footprint associated with the production of these important chemical intermediates. mdpi.com The use of biocatalysis, employing enzymes or whole organisms, also represents a promising frontier for the green synthesis of nitroaromatic compounds. mdpi.com

Emerging Research Areas and Unexplored Reactivity

The future of this compound chemistry is poised to expand into several cutting-edge research areas, driven by advances in computational chemistry and the continuous search for novel high-performance materials.

Computational Design and Structure-Property Relationships: A significant emerging area is the use of computational modeling to predict the properties of new energetic materials derived from this compound before their synthesis. Techniques such as Hirshfeld surface analysis are being employed to gain deeper insights into the intermolecular interactions that govern the sensitivity and stability of energetic crystals. acs.orgresearchgate.netresearchgate.net By analyzing these surfaces, researchers can visualize and quantify close contacts between molecules, which are crucial for understanding crystal packing and predicting macroscopic properties. researchgate.netrsc.org This computational-first approach allows for the rational design of new target molecules with potentially superior performance and safety characteristics, saving significant time and resources in the laboratory. Furthermore, the theoretical identification of the "trigger bond"—the weakest bond that initiates explosive decomposition—is a key focus for assessing the stability of new energetic materials. researchgate.net

Unexplored Reactivity and Synthesis of Novel Heterocycles: While the condensation reactivity of the aldehyde group is known, its full potential in complex organic synthesis remains underexplored. The extreme electrophilicity of the carbonyl carbon in this compound suggests it could react with a broader range of weak carbon and nitrogen nucleophiles than less activated aldehydes. This opens up possibilities for its use in novel multi-component reactions to construct complex molecular architectures in a single step.

A particularly promising area is the synthesis of novel, highly energetic heterocyclic compounds, which are a major focus of modern energetic materials research. chemistry-chemists.com this compound could serve as a key building block in reactions designed to form energetic ring systems such as pyrazoles, triazoles, or tetrazines, by reacting with suitably functionalized nitrogen-rich reagents (e.g., hydrazines, amidines, or aminoguanidines). The resulting picryl-substituted heterocycles could combine the energetic nature of the trinitroaromatic ring with the high nitrogen content and positive heat of formation characteristic of these heterocyclic systems.

Safety Considerations and Risk Management in Academic Research with Highly Nitrated Compounds

Laboratory Safety Protocols for the Synthesis and Handling of 2,4,6-Trinitrobenzaldehyde

Due to its classification as a hazardous substance, the synthesis and handling of this compound require strict adherence to established laboratory safety protocols. nih.govust.hk These protocols are designed to minimize the risk of exposure and accidental energy release.

Engineering Controls: All manipulations of this compound, including synthesis, purification, and weighing, should be conducted within a certified chemical fume hood. This engineering control is the primary barrier to prevent the inhalation of dust or vapors and to contain any potential splashes or minor incidents. The work area within the fume hood should be kept clear of clutter and unnecessary equipment to ensure proper airflow and to minimize the amount of material involved in a potential incident.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling this compound. This includes, but is not limited to:

Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing or explosion, a full-face shield should be worn in conjunction with safety goggles.

Hand Protection: Chemical-resistant gloves are essential. The specific type of glove material should be selected based on its resistance to the solvents and reagents being used in the synthesis and purification of this compound. It is crucial to consult glove manufacturer's compatibility charts.

Body Protection: A flame-resistant laboratory coat should be worn at all times. For procedures involving larger quantities or increased risk, a chemical-resistant apron may also be necessary.

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required. The type of respirator and cartridge should be selected based on a formal risk assessment.

Handling and Storage:

Containers of this compound should be clearly labeled with the chemical name, structure, and appropriate hazard warnings.

The compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

It is crucial to avoid friction, shock, and impact, as these can initiate decomposition or an explosive reaction in highly nitrated compounds.

When not in use, containers should be tightly sealed to prevent contamination and the release of vapors.

Emergency Procedures: All laboratory personnel must be familiar with emergency procedures, including the location and operation of safety showers, eyewash stations, and fire extinguishers. In the event of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel using appropriate absorbent materials and PPE. For any exposure, immediate first aid should be administered, and medical attention should be sought. fishersci.com

Risk Assessment and Mitigation Strategies in Research Environments

A thorough risk assessment is a critical prerequisite for any research involving this compound. This process involves identifying potential hazards, evaluating the likelihood and severity of potential adverse events, and implementing strategies to mitigate these risks.

Hazard Identification: The primary hazards associated with this compound include:

Health Hazards: It is a known irritant to the skin, eyes, and respiratory system. nih.gov

Physical Hazards: As a highly nitrated aromatic compound, it has the potential to be explosive, particularly when subjected to heat, shock, or friction.

Risk Evaluation: The risk evaluation should consider the scale of the experiment, the experience of the researchers, and the specific experimental conditions. For example, a small-scale synthesis conducted by an experienced researcher in a well-equipped laboratory will have a lower risk profile than a larger-scale reaction performed by a less experienced individual.

Mitigation Strategies: A hierarchy of controls should be implemented to mitigate the identified risks:

Elimination and Substitution: The most effective strategy is to eliminate the hazard or substitute it with a less hazardous alternative. However, in the context of specific research goals, this may not always be feasible.

Engineering Controls: As discussed previously, the use of fume hoods, blast shields, and other containment devices is crucial to isolate the researcher from the hazard.

Administrative Controls: These include the development of detailed Standard Operating Procedures (SOPs), providing comprehensive training to all personnel, and implementing a buddy system for particularly hazardous operations.

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.

| Hazard | Potential Consequence | Mitigation Strategy |

| Inhalation of dust/vapors | Respiratory irritation | Work in a certified chemical fume hood. |

| Skin/Eye Contact | Irritation, chemical burns | Wear appropriate gloves, lab coat, and chemical splash goggles/face shield. |

| Accidental Ignition/Explosion | Fire, explosion, injury | Handle small quantities, avoid heat/shock/friction, use a blast shield for reactions. |

| Spill | Exposure, environmental contamination | Have a spill kit readily available, and be trained in spill cleanup procedures. |

| Improper Storage | Degradation, potential for incident | Store in a cool, dry, well-ventilated area away from incompatible materials. |

Interactive Data Table: Risk Mitigation for this compound Research

This interactive table allows you to select a hazard to see the corresponding mitigation strategies.

Waste Management and Environmental Impact Minimization in Chemical Research

The responsible management of chemical waste is a critical component of safe and environmentally conscious research. The disposal of this compound and related materials must be handled in a manner that minimizes the risk to human health and the environment.

Waste Segregation and Collection:

All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in designated hazardous waste containers.

Solid and liquid waste streams should be segregated.

Waste containers must be made of a material compatible with the chemical and must be clearly labeled as "Hazardous Waste" with the full chemical name and a description of the contents.

Containers should be kept closed except when adding waste.

Disposal Methods: The primary method for the disposal of energetic and highly nitrated compounds is typically through a licensed hazardous waste disposal company. These companies have the facilities and expertise to handle such materials safely. Common disposal techniques include:

Incineration: High-temperature incineration is often used to destroy organic hazardous waste. This process must be conducted in a facility equipped with appropriate emission controls to prevent the release of harmful combustion byproducts.

Chemical Treatment: In some cases, chemical neutralization or degradation may be employed to render the waste less hazardous before final disposal. However, such procedures should only be carried out by trained personnel with a thorough understanding of the reaction chemistry involved.

Environmental Impact Minimization:

Source Reduction: The most effective way to minimize environmental impact is to reduce the amount of waste generated at the source. This can be achieved by carefully planning experiments to use the minimum amount of material necessary and by avoiding the over-purchase of chemicals.

Preventing Releases: Strict adherence to handling and spill prevention protocols is essential to prevent the accidental release of this compound into the environment.

Biodegradation: Research has shown that some nitroaromatic compounds can be biodegraded by microorganisms. nih.gov While this is a promising area for the remediation of contaminated sites, it is not typically a primary method for the disposal of concentrated laboratory waste.

| Waste Stream | Collection Container | Disposal Method | Environmental Consideration |

| Solid this compound | Labeled, sealed, compatible solid waste container | Licensed hazardous waste disposal (incineration) | Prevent release to soil and water. |

| Contaminated Solvents | Labeled, sealed, compatible liquid waste container | Licensed hazardous waste disposal (incineration) | Prevent release to drains and waterways. |

| Contaminated Labware (gloves, etc.) | Labeled, sealed, compatible solid waste container | Licensed hazardous waste disposal (incineration) | Prevent contamination of non-hazardous waste streams. |

Interactive Data Table: Waste Management for this compound

This interactive table allows you to select a waste stream to see the appropriate disposal and environmental considerations.

常见问题

Q. What are the primary synthetic routes for 2,4,6-Trinitrobenzaldehyde, and what experimental conditions are critical for success?

- Methodological Answer : Two key synthesis pathways are documented:

- Base Hydrolysis of Imine Precursor : Reacting TNT (2,4,6-trinitrotoluene) with p-nitroso-N,N-dimethylaniline forms an intermediate imine (compound 141 ), which undergoes base hydrolysis to yield this compound . Alkaline conditions (e.g., NaOH or KOH) and controlled temperature are critical to avoid premature decomposition.

- Photodegradation of TNT : Exposure of TNT to UV light (wavelengths >280 nm) in aqueous solutions generates this compound as a byproduct alongside other nitroaromatics like 1,3,5-trinitrobenzene. Reaction time and light intensity significantly influence yield .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- FT-IR and NMR : The aldehyde proton (C=O) exhibits a sharp peak near 1700 cm⁻¹ in IR. In H NMR, the aldehyde proton resonates at δ 10–11 ppm, while nitro groups deshield aromatic protons (δ 8–9 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 257 (C₇H₃N₃O₇) and fragments corresponding to NO₂ loss.

- X-ray Crystallography : Limited due to explosive sensitivity, but single-crystal studies reveal planar nitro groups and intramolecular hydrogen bonding stabilizing the structure .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Thermal Stability : Decomposes exothermically above 150°C. Store at ≤4°C in amber vials to prevent photodegradation.

- Solvent Compatibility : Use non-polar solvents (e.g., dichloromethane) to minimize reactivity. Avoid bases or reducing agents, which trigger decomposition .

Advanced Research Questions

Q. How do computational models explain the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations show electron-withdrawing nitro groups create a π-deficient aromatic ring, making the aldehyde carbon highly electrophilic. The LUMO (-3.2 eV) localizes on the nitro groups, favoring nucleophilic attack at the meta positions .

- Hirshfeld Surface Analysis : Reveals intermolecular interactions (C–H···O and O···O) that stabilize the crystal lattice, critical for predicting sensitivity to mechanical stress .

Q. What contradictions exist in reported degradation pathways of this compound, and how can they be resolved?

- Methodological Answer :

- Photolytic vs. Hydrolytic Pathways : Some studies report nitro group reduction to amines under UV light, while others observe aldehyde oxidation to carboxylic acids in aqueous base. Contradictions arise from varying pH, light intensity, and solvent systems.

- Resolution Strategy : Controlled experiments using isotopically labeled N-nitro groups and LC-MS/MS can track degradation products systematically .

Q. What role does this compound play in environmental matrices contaminated with TNT?

- Methodological Answer :

- Environmental Detection : Found in "pink water" from munitions facilities. Analyze via HPLC-UV (λ = 254 nm) or GC-MS with electron capture detection (ECD) for trace quantification (LOD: 0.1 ppb).

- Ecotoxicity : Acts as a mutagen in Salmonella assays (Ames test) due to nitro group reactivity. Synergistic effects with TNT metabolites (e.g., 4-amino-2,6-dinitrotoluene) require further ecotoxicological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。